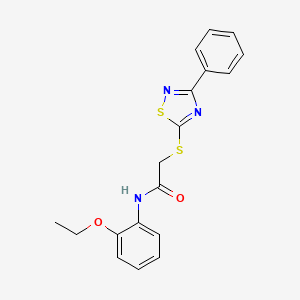

![molecular formula C10H9ClF3NO4S B2415860 N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine CAS No. 431908-96-2](/img/structure/B2415860.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Glycine Transporter 1 (GlyT1) Inhibitors

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine has been studied in the context of inhibiting the glycine transporter 1 (GlyT1). Research indicates that GlyT1 inhibitors like this compound can modulate synaptic glycine concentrations in the brain, which has potential implications for treating conditions like schizophrenia. For instance, certain GlyT1 inhibitors have demonstrated antipsychotic-like effects in animal models, suggesting their relevance in addressing psychiatric disorders (Yamamoto et al., 2016).

Environmental Behavior Studies

Studies have also examined the environmental behavior of compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine. For example, research on N-(phenylsulfonyl)-glycine (PSG) in sewage treatment plants showed transformations of these compounds, contributing to our understanding of how such chemicals behave and degrade in environmental settings (Krause & Schöler, 2000).

Neuropharmacological Studies

This compound has relevance in neuropharmacology, particularly regarding its effects on neurotransmitter systems. For example, studies have explored how GlyT1 inhibitors can affect the N-methyl-D-aspartate receptor (NMDAR), which is crucial in cognitive processes and psychiatric conditions (Mezler et al., 2008).

Radioligand Development for PET Studies

The compound has been used in the development of radioligands for PET imaging, aiding in the visualization of GlyT1 distribution in the brain. This research is important for understanding the role of glycine transporters in the brain and their potential as therapeutic targets (Sakata et al., 2010).

Chemical Synthesis and Optimization

Research has also focused on the chemical synthesis and optimization of this compound. Studies have looked at modifying its structure to improve its pharmacological properties, such as enhancing inhibitory activity or optimizing pharmacokinetics (Penso et al., 2003).

Polymerization and Bioconjugation

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine has been involved in studies related to polymerization and bioconjugation. For instance, it has been used in post-polymerization modifications of polysarcosine, demonstrating its potential in the field of polymer chemistry and material science (Borova et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO4S/c1-20(18,19)15(5-9(16)17)8-4-6(10(12,13)14)2-3-7(8)11/h2-4H,5H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESAEJANDYSCQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=C(C=CC(=C1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415780.png)

![N-(3-methylbutyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2415781.png)

![Tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3S)-3-methoxycarbonylcyclopentyl]amino]piperidine-1-carboxylate](/img/structure/B2415783.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2415784.png)

![(2E)-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2415785.png)

![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2415786.png)

![3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2415795.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide](/img/structure/B2415799.png)